5'-Hydroxyphenyl Carvedilol 5'-Hydroxyphenyl Carvedilol 5'-Hydroxycarvedilol belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. 5'-Hydroxycarvedilol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5'-Hydroxycarvedilol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 142227-51-8
VCID: VC20779065
InChI: InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3
SMILES: COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol

5'-Hydroxyphenyl Carvedilol

CAS No.: 142227-51-8

Cat. No.: VC20779065

Molecular Formula: C24H26N2O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

5'-Hydroxyphenyl Carvedilol - 142227-51-8

Specification

CAS No. 142227-51-8
Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
IUPAC Name 3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol
Standard InChI InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3
Standard InChI Key PVUVZUBTCLBJMT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Canonical SMILES COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Introduction

Chemical Structure and Properties

Molecular Identification

5'-Hydroxyphenyl Carvedilol, also known as 5'-Hydroxycarvedilol, is characterized by the molecular formula C24H26N2O5 and a molecular weight of 422.5 g/mol . This metabolite belongs to the class of carbazoles and contains several important functional groups, including the carbazole core structure that defines its parent compound . The compound is formally identified by the CAS number 142227-51-8, providing a standardized reference for database identification and research purposes .

Structural Characteristics

The full chemical name of 5'-Hydroxyphenyl Carvedilol is 3-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol, which describes its complex molecular arrangement . Structurally, the compound features a hydroxylated phenyl ring at the 5' position, distinguishing it from the parent carvedilol molecule. This hydroxylation represents a key phase I metabolic modification that alters the compound's physicochemical properties and potentially its pharmacological activities .

PropertyValue
Molecular FormulaC24H26N2O5
Molecular Weight422.5 g/mol
CAS Number142227-51-8
Chemical ClassificationCarbazole derivative
Primary Functional GroupsCarbazole, hydroxyl, methoxy, amino, ether

Metabolic Formation and Pharmacokinetics

Enzymatic Pathways

The formation of 5'-Hydroxyphenyl Carvedilol occurs through hydroxylation of the parent compound carvedilol. This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6, with potential contributions from CYP3A4 . The hydroxylation at the 5' position represents a significant phase I metabolic pathway for carvedilol, alongside the formation of other hydroxylated metabolites such as 4'-hydroxyphenyl carvedilol .

Pharmacokinetic Profile

The pharmacokinetic properties of 5'-Hydroxyphenyl Carvedilol, like other active metabolites of carvedilol, generally parallel those of the parent compound. Plasma concentrations of active metabolites, including 5'-Hydroxyphenyl Carvedilol, are typically about one-tenth of those observed for carvedilol . While specific data for 5'-Hydroxyphenyl Carvedilol is limited in the available literature, pharmacokinetic parameters of the related metabolite 4'-hydroxyphenyl carvedilol may provide some insights, showing a half-life of approximately 6.31 ± 6.45 hours following oral administration of 6.25 mg carvedilol .

Pharmacological Activity

Mechanism of Action

5'-Hydroxyphenyl Carvedilol, as a metabolite of carvedilol, likely retains some of the pharmacological properties of the parent compound, though with modified potency. Carvedilol itself is a non-selective beta-blocker with additional alpha-1 blocking activity, providing dual cardiovascular effects . The available research indicates that hydroxylated metabolites of carvedilol, including 5'-Hydroxyphenyl Carvedilol, generally exhibit weaker vasodilating activity compared to carvedilol .

Clinical Significance

Analytical Methods and Detection

Sample Preparation Techniques

Detection and quantification of 5'-Hydroxyphenyl Carvedilol in biological samples typically involve sophisticated sample preparation methods. Research has demonstrated the utility of liquid-liquid extraction techniques for processing plasma samples prior to analysis . This approach involves extraction of the analyte into an organic solvent, followed by evaporation to dryness and reconstitution in a suitable solvent for instrumental analysis .

Reference Standards and Quality Control

Table 2: Analytical Reference Standards for 5'-Hydroxyphenyl Carvedilol

Reference StandardMolecular FormulaMolecular WeightApplication
5'-Hydroxyphenyl CarvedilolC24H26N2O5422.5 g/molPrimary reference standard
5'-Hydroxyphenyl Carvedilol-d5C24H21D5N2O5427.5 g/molIsotopically labeled internal standard

Research Applications and Developments

Pharmacokinetic Studies

5'-Hydroxyphenyl Carvedilol serves as an important analyte in pharmacokinetic studies of carvedilol, contributing to the comprehensive understanding of the drug's metabolism and disposition. Research methodologies for determining pharmacokinetic parameters typically involve the collection of blood samples at predefined time points following carvedilol administration, followed by analysis of both the parent drug and its metabolites, including 5'-Hydroxyphenyl Carvedilol .

Metabolic Profiling

The identification and quantification of 5'-Hydroxyphenyl Carvedilol play a crucial role in metabolic profiling studies of carvedilol. These investigations aim to characterize the complete metabolic pathway of carvedilol, identifying major and minor metabolites, their formation kinetics, and their potential contributions to the drug's efficacy and safety profile . Such comprehensive metabolic profiling is essential for understanding the biochemical fate of carvedilol in different patient populations.

Bioanalytical Method Development

The analysis of 5'-Hydroxyphenyl Carvedilol has driven the development of sensitive and selective bioanalytical methods. Recent research has focused on simple, rapid, and cost-effective LC-MS/MS methods capable of detecting and quantifying carvedilol and its hydroxylated metabolites at low concentrations in biological matrices . These analytical advancements enhance the capabilities for therapeutic drug monitoring, pharmacokinetic studies, and pharmaceutical research.

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